molecular formula C10H17NO6 B177579 Boc-D-Asp(OMe)-OH CAS No. 124184-67-4

Boc-D-Asp(OMe)-OH

Cat. No.: B177579
CAS No.: 124184-67-4
M. Wt: 247.24 g/mol
InChI Key: WFPSMPYVXFVVFA-ZCFIWIBFSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of significant interest in the field of synthetic organic chemistry due to its versatile reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid typically involves the protection of the amine group of an amino acid with a tert-butoxycarbonyl group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids can be optimized using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxalyl Chloride: Used for mild deprotection of the Boc group at room temperature.

    Boron Trifluoride Etherate: Another reagent for Boc deprotection, used in the presence of molecular sieves in dichloromethane.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The deprotection step, which removes the Boc group, is crucial for the subsequent functionalization of the amino acid .

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid with similar reactivity and applications.

    N-tert-Butoxycarbonyl-L-phenylalanine: A Boc-protected derivative of phenylalanine used in peptide synthesis.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid is unique due to its specific structure, which includes a methoxy group and a keto functionality. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

(2R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPSMPYVXFVVFA-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124184-67-4
Record name (R)-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid
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